molecular formula C17H14BrN3O3 B2517143 5-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide CAS No. 1797076-48-2

5-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide

Cat. No. B2517143
CAS RN: 1797076-48-2
M. Wt: 388.221
InChI Key: YDEBTGRRGNHVTQ-UHFFFAOYSA-N
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Description

The compound "5-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The furan carboxamide moiety, in particular, is a common feature in various compounds that have been synthesized and tested for their potential antibacterial activities . The presence of a bromo substituent and an oxadiazole ring suggests that this compound could be involved in various chemical reactions and may have interesting electronic properties.

Synthesis Analysis

The synthesis of related furan carboxamide derivatives typically involves the initial formation of a furan carboxamide core, followed by various functionalization reactions. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, yielding high product percentages . Subsequent arylations, such as Suzuki-Miyaura cross-coupling, can be employed to introduce additional substituents, as seen in the synthesis of analogues with moderate to good yields . While the specific synthesis of the compound is not detailed in the provided papers, similar strategies could be applied, with modifications to incorporate the cyclopropyl and oxadiazole groups.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been elucidated using single-crystal X-ray analysis . This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, which is crucial for understanding its reactivity and interaction with biological targets. The triclinic crystal system and specific bond angles and lengths provide insight into the electronic distribution and potential reactive sites of the molecule .

Chemical Reactions Analysis

Compounds containing furan and oxadiazole rings are versatile in chemical reactions. For example, bromoallenes can undergo base-mediated tandem addition-cyclization with 1,3-dicarbonyl compounds to form polysubstituted furans . Electrophilic cyclization using reagents like N-iodosuccinimide can also be used to synthesize halogenated furans, which can be further functionalized . These reactions highlight the reactivity of the furan ring and the potential for further derivatization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamides and related compounds are influenced by their molecular structures. The presence of halogens, such as bromine, can increase the density and molecular weight, while the oxadiazole ring can contribute to the compound's polarity and potential hydrogen bonding capacity . These properties are important for the solubility, stability, and overall reactivity of the compound. Additionally, the electronic properties derived from the molecular structure analysis can inform the compound's UV absorption, fluorescence, and potential as a pharmacophore .

Scientific Research Applications

Antiprotozoal and Antiviral Agents

Research has shown the development of novel compounds with strong DNA affinities, demonstrating significant in vitro and in vivo activities against protozoan parasites and viruses. Compounds based on furan derivatives, similar in structure to the specified chemical, have been synthesized and tested for their antiprotozoal and antiviral properties, showing promising results against T. b. rhodesiense, P. falciparum, and the H5N1 avian influenza virus (Ismail et al., 2004; Flefel et al., 2012).

Antibacterial Activities

Studies on N-(4-bromophenyl)furan-2-carboxamide derivatives have revealed their potential in combating drug-resistant bacterial strains, such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These compounds have been evaluated for their in vitro anti-bacterial effectiveness, showing significant activity and providing a new direction for developing antibacterial agents (Siddiqa et al., 2022).

properties

IUPAC Name

5-bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c18-14-8-7-13(23-14)17(22)19-12-4-2-1-3-11(12)9-15-20-16(21-24-15)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEBTGRRGNHVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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